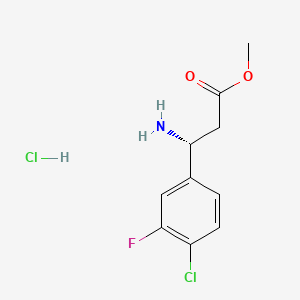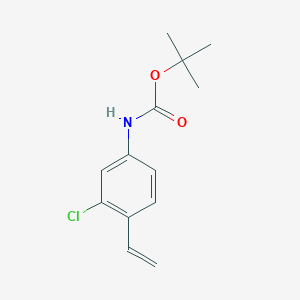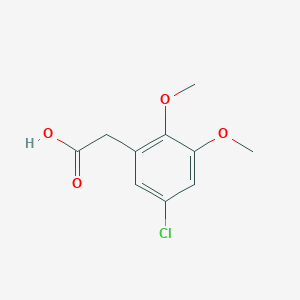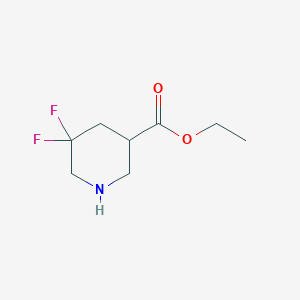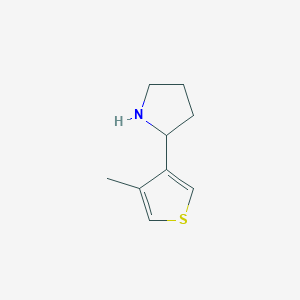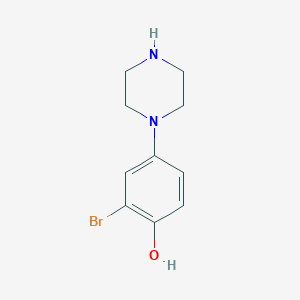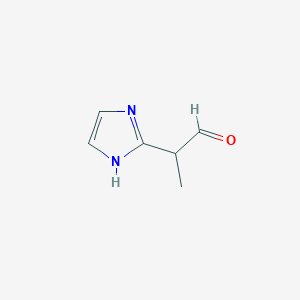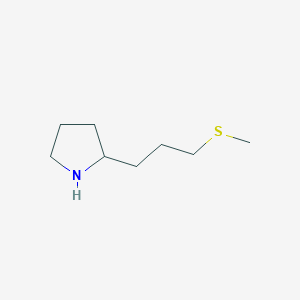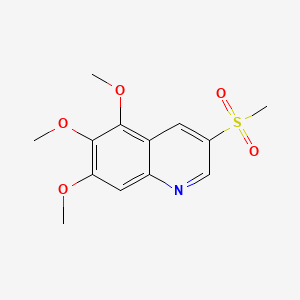
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center, making it optically active. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to induce chirality in the product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and enantiomeric purity. The choice of catalyst, reaction temperature, and pressure are critical parameters that are carefully controlled to ensure the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-(2-ethylphenyl)ethan-1-OL: The enantiomer of the compound, differing in the configuration of the chiral center.
2-Amino-2-phenylethanol: A similar compound lacking the ethyl substituent on the phenyl ring.
2-Amino-2-(2-methylphenyl)ethan-1-OL: A compound with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of the ethyl group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
Clave InChI |
BBVNQYQLXUWFCM-JTQLQIEISA-N |
SMILES isomérico |
CCC1=CC=CC=C1[C@H](CO)N |
SMILES canónico |
CCC1=CC=CC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




